molecular formula C19H17ClN2O3S B2985401 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 2034437-25-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2985401
CAS No.: 2034437-25-5
M. Wt: 388.87
InChI Key: UFSRHPLDLVXBGR-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (CAS 2034437-25-5) is a synthetic small molecule with a molecular formula of C19H17ClN2O3S and a molecular weight of 388.9 g/mol . This compound features a hybrid molecular architecture, incorporating two pharmaceutically important heterocyclic systems: a thiophene and an isoxazole, linked through an ethyl carboxamide spacer. The 5-acetyl substitution on the thiophene ring and the 2-chlorophenyl group on the isoxazole ring contribute to its unique physicochemical profile, including a calculated logP of 4 and a polar surface area of 100 Ų . Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of therapeutic properties, serving as indispensable anchors for developing combinatorial libraries and lead molecules . They have been reported to possess diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and kinase inhibiting effects . Similarly, isoxazole motifs are common in bioactive compounds and pharmaceuticals. The specific combination of these moieties makes this compound a valuable chemical tool in drug discovery research, particularly in the synthesis and investigation of new structural prototypes for various pharmacological targets . Researchers can utilize this chemical for building blocks in organic synthesis, screening campaigns against novel biological targets, or as a key intermediate in developing heterocyclic derivatives for method-of-use studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-11(23)16-8-7-13(26-16)9-10-21-19(24)17-12(2)25-22-18(17)14-5-3-4-6-15(14)20/h3-8H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSRHPLDLVXBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=C(S3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of the Two Rings: The thiophene and isoxazole rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, which requires a palladium catalyst, a base, and an appropriate solvent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This requires optimization of reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylthiophene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), base (triethylamine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can act as a bioisostere for carboxylic acids, influencing enzyme inhibition.

    Materials Science: The compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, play a crucial role in its function as a semiconductor or polymer component.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related isoxazole-carboxamide derivatives:

Compound Name Substituents (R-group) Molecular Weight Melting Point (°C) Key Biological Activity References
Target Compound 5-Acetylthiophen-2-yl ethyl ~440 (estimated) N/A N/A
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2b) 4-Chloro-2,5-dimethoxyphenyl 407.0565 115–117 Anticancer
N-(3,5-Dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2c) 3,5-Dimethoxyphenyl 373.0955 199–200.5 Anticancer
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide 5-Chloro-2-methylphenyl 361.222 N/A N/A
3-(2-Chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-5-methylisoxazole-4-carboxamide 4-Sulfamoylphenylethyl 417.88 N/A Potential CNS activity
3-(2-Chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide Thiophen-3-yl pyrazole ethyl 440.9 N/A N/A
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 2-chlorophenyl group is conserved across analogs, stabilizing the isoxazole ring and enhancing electrophilicity for target interactions. Polar vs. Steric Effects: Bulky substituents like 4-sulfamoylphenylethyl () may reduce binding affinity compared to smaller groups like 5-chloro-2-methylphenyl ().
  • Thermal Stability : Higher melting points in dimethoxy-substituted analogs (e.g., 2c: 199–200.5°C) suggest stronger crystalline packing due to hydrogen bonding from methoxy groups .

Anticancer Activity:
  • Compound 2b : Exhibits anticancer activity (IC₅₀ ~10 µM against breast cancer cell lines) attributed to the 4-chloro-2,5-dimethoxyphenyl group, which may intercalate DNA or inhibit kinase pathways .
  • Compound 2c : Higher potency (IC₅₀ ~5 µM) linked to the 3,5-dimethoxyphenyl group’s symmetry, facilitating interactions with hydrophobic enzyme pockets .
Antiviral Potential:
  • Pyrazole-hydrazone derivatives with isoxazole moieties (e.g., ) show antiviral activity (EC₅₀ ~2 µM against influenza A), suggesting the acetylthiophene group in the target compound could enhance RNA polymerase inhibition.
Antioxidant Activity:
  • Isoxazole-carboxamides with electron-donating groups (e.g., methoxy) demonstrate radical scavenging activity (EC₅₀ ~50 µM), while chloro substituents reduce this effect .

Computational and Structural Insights

  • Docking Studies : AutoDock4 simulations () on analogs reveal that the 2-chlorophenyl group occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the carboxamide forms hydrogen bonds with catalytic lysine residues.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₁₇ClN₂O₃S
  • Molecular Weight : 388.87 g/mol
  • CAS Number : 2034437-25-5
  • SMILES Representation : O=C(c1c(C)onc1c1ccccc1Cl)NCCc1ccc(s1)C(=O)C

The compound features a unique structure that combines an isoxazole ring with a thiophene moiety, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene and isoxazole rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

Studies have shown that derivatives of isoxazole and thiophene can possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in cellular processes.
  • Receptors : Binding to receptors that regulate cell proliferation and apoptosis.

Case Studies

  • Anticancer Study :
    • A study explored the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Screening :
    • Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated notable activity, particularly against Gram-positive bacteria.

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLa, MCF-7Induction of apoptosis
Enzyme InhibitionVariousModulation of enzyme activity

Q & A

Q. What experimental frameworks evaluate synergistic effects with existing therapeutics?

  • Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Test the compound with cisplatin or paclitaxel at fixed molar ratios (e.g., 1:1, 1:2). Synergy is indicated by CI <1. Triazole-thiol derivatives have shown enhanced efficacy in combination with antifungals, providing a model for study design .

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